[2-(1H-indol-3-yl)ethyl](3-pyridinylmethyl)amine hydrobromide
Description
2-(1H-indol-3-yl)ethylamine hydrobromide is a tryptamine-derived compound featuring a 3-pyridinylmethyl substituent attached to the ethylamine side chain of indole. Its molecular formula is C₁₇H₁₈N₃·HBr, with a molecular weight of 376.26 g/mol (calculated from and ). The compound is characterized by a hydrogen-bond donor count of 3 and a topological polar surface area of 40.7 Ų, suggesting moderate solubility in polar solvents . The hydrobromide salt form enhances stability and crystallinity compared to free bases .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.BrH/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13;/h1-6,8,10,12,18-19H,7,9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYBKJCKRWTMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-22-4 | |
| Record name | 1H-Indole-3-ethanamine, N-(3-pyridinylmethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of [2-(1H-indol-3-yl)ethyl]amine with 3-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(1H-indol-3-yl)ethylamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the pyridine ring.
Scientific Research Applications
2-(1H-indol-3-yl)ethylamine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing indole and pyridine rings.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets in biological systems. The indole and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-benzyltryptamine derivatives , where modifications to the benzyl or heteroaromatic group influence physicochemical and biological properties. Below is a detailed comparison:
Halogen-Substituted Benzyl Derivatives
- N-(3-Chlorobenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride (10): Substituent: 3-Cl on benzyl. Molecular weight: 316.83 g/mol. Melting point: 209–211°C, yield 83% . The electron-withdrawing Cl group increases polarity, reflected in higher melting points compared to non-halogenated analogs.
N-(4-Bromobenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride (17) :
Oxygen-Containing Benzyl Derivatives
N-(4-Hydroxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine (12) (free base) :
N-(4-Methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride (13) :
Heteroaromatic Substitutions
- 2-(1H-indol-3-yl)ethylamine hydrobromide: Substituent: 3-pyridinylmethyl.
[2-(1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride :
Nitro-Substituted Derivatives
- 2-(1H-indol-3-yl)ethylamine hydrobromide: Substituent: 3-NO₂ on benzyl. Molecular weight: 376.26 g/mol, CAS 355816-40-9 . The nitro group’s strong electron-withdrawing effect likely reduces basicity and increases molecular rigidity.
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | |
|---|---|---|---|---|---|---|
| 2-(1H-indol-3-yl)ethylamine HBr | 3-pyridinylmethyl | C₁₇H₁₈N₃·HBr | 376.26 | N/A | N/A | |
| N-(3-Chlorobenzyl)-tryptamine HCl (10) | 3-Cl | C₁₇H₁₈ClN₃·HCl | 316.83 | 209–211 | 83 | |
| N-(4-Bromobenzyl)-tryptamine HCl (17) | 4-Br | C₁₇H₁₈BrN₃·HCl | 361.69 | 238–240 | 86 | |
| N-(4-Methoxybenzyl)-tryptamine HCl (13) | 4-OCH₃ | C₁₈H₂₁N₃O·HCl | 331.83 | 199–200 | 78 | |
| N-(3-Nitrobenzyl)-tryptamine HBr | 3-NO₂ | C₁₇H₁₈N₄O₂·HBr | 376.26 | N/A | N/A |
Table 2: Impact of Substituents on Properties
Discussion and Trends
- Electronic Effects: Electron-withdrawing groups (Cl, Br, NO₂) increase melting points and polarity, whereas electron-donating groups (OCH₃, OH) reduce melting points and enhance solubility .
- Steric and Binding Implications : Bulky substituents (e.g., 3-pyridinylmethyl) may hinder receptor access compared to smaller groups like 4-CH₃ .
- Synthetic Yields : Derivatives with electron-donating groups (e.g., 4-OH in Compound 12) achieve higher yields (95%), likely due to stabilized intermediates .
Biological Activity
The compound 2-(1H-indol-3-yl)ethylamine hydrobromide , also known as C16H18BrN3 , is a complex organic molecule featuring an indole moiety linked to a pyridine derivative. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of oncology and neurology due to its structural characteristics that suggest diverse biological activities.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C16H18BrN3
- Molecular Weight : 328.24 g/mol
- IUPAC Name : 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide
The presence of both indole and pyridine rings in its structure is significant, as these moieties are often associated with various biological activities, including neuropharmacological effects and anticancer properties.
The exact mechanism of action for 2-(1H-indol-3-yl)ethylamine hydrobromide remains largely undefined. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems, potentially modulating receptor activity or enzyme function due to its structural features. The indole ring is known for its role in neurotransmission and mood regulation, while the pyridine moiety may contribute to its interaction with various biological pathways.
Anticancer Properties
Research indicates that compounds with indole and pyridine structures exhibit notable anticancer activities. For instance, studies on related indole derivatives have shown their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) has been highlighted, which is a promising target for cancer therapy due to its role in tumor immune evasion .
Neuropharmacological Effects
Indole derivatives are also recognized for their neuropharmacological properties. The structural similarity of 2-(1H-indol-3-yl)ethylamine hydrobromide to serotonin and other neurotransmitters suggests potential psychoactive effects. Compounds with similar structures have been studied for their antidepressant-like activities, indicating that this compound may also influence mood regulation through serotonergic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Hydroxytryptamine (Serotonin) | Indole structure | Neurotransmitter; mood regulation |
| Tryptamine | Indole backbone | Potential psychoactive effects |
| 1-Methyltryptamine | Methylated indole | Antidepressant-like effects |
| [2-(1H-indol-3-yl)ethyl]amine | Lacks pyridine ring | Less versatile biological activity |
| [3-(1H-indol-3-yl)propyl]amine | Different alkyl chain | Altered reactivity and biological properties |
This table illustrates how 2-(1H-indol-3-yl)ethylamine hydrobromide may offer unique advantages due to its dual functionality from both the indole and pyridine components.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various indole-pyridine derivatives, including 2-(1H-indol-3-yl)ethylamine hydrobromide. For example:
- A study screened a library of natural products for IDO1 inhibitors, identifying compounds that showed significant inhibitory activity against this target. The findings suggest that derivatives similar to 2-(1H-indol-3-yl)ethylamine could be explored further for their therapeutic potential in oncology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
